molecular formula C27H22ClFN4O3 B2912153 N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1216573-52-2

N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2912153
CAS No.: 1216573-52-2
M. Wt: 504.95
InChI Key: GYCUQZOPSAIJQH-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 4-methoxybenzyl group at position 3, a methyl group at position 8, and an acetamide moiety linked to a 4-chloro-2-fluorophenyl group. Its structural complexity arises from the fusion of pyrimidine and indole rings, coupled with substituents that modulate solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClFN4O3/c1-16-3-10-23-20(11-16)25-26(33(23)14-24(34)31-22-9-6-18(28)12-21(22)29)27(35)32(15-30-25)13-17-4-7-19(36-2)8-5-17/h3-12,15H,13-14H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCUQZOPSAIJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimido[5,4-b]indole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methoxybenzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.

    Attachment of the 4-Chloro-2-Fluorophenyl Group: This step may involve a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential as a therapeutic agent can be investigated. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential to treat various diseases. Its ability to interact with biological molecules could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Chloro and Fluoro Substituents

  • Positional Influence : The 4-chloro-2-fluorophenyl group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to the 2-chlorobenzyl/2-fluorophenyl analog . Such substitutions are critical for improving membrane permeability and target engagement in kinase inhibitors .
  • Metabolic Stability : Fluorine at the ortho position (2-fluorophenyl) reduces oxidative metabolism, as seen in related acetamide derivatives .

Methoxybenzyl vs. Other Aromatic Groups

  • The 4-methoxybenzyl group in the target compound likely improves solubility compared to non-polar substituents (e.g., 2-chlorobenzyl in ). Methoxy groups are known to enhance water solubility through hydrogen bonding .

Pyrimidoindole Core Modifications

  • Methyl substitution at position 8 (target compound) may sterically hinder interactions with bulkier residues in enzyme active sites, a feature absent in unmethylated analogs like .

Spectroscopic and Analytical Data

  • NMR and IR Spectroscopy : Compounds with acetamide and pyrimidoindole motifs are characterized by distinct 1H-NMR signals for aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (C=O stretching at ~1650–1750 cm⁻¹ in IR) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas, as demonstrated for 2-(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide (m/z 386.1397) .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈ClF N₃O₂
  • Molecular Weight : 353.81 g/mol
  • Key Functional Groups :
    • A chloro and fluoro substituent on the phenyl ring.
    • A pyrimidine ring contributing to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation. Similar pyrimidine derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators such as cyclin B1 and CDK1 .
  • Antiviral Properties :
    • Compounds containing pyrimidine structures have demonstrated antiviral activity against HIV and other viruses by inhibiting viral replication through interference with RNA polymerase activities .
  • Antimicrobial Effects :
    • The presence of the methoxybenzyl group enhances the compound's ability to combat bacterial infections, potentially through disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1 A related pyrimidine derivative inhibited A549 lung cancer cell growth in xenograft models, demonstrating significant anticancer effects with minimal toxicity .
Study 2 Evaluation of similar compounds showed strong inhibitory effects against acetylcholinesterase, indicating potential for neuroprotective applications .
Study 3 Antiviral assays revealed that certain derivatives significantly reduced HIV replication in MT-4 cells, suggesting a mechanism involving RNA polymerase inhibition .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • IC50 Values : Various studies have reported IC50 values for related compounds ranging from 0.2 μM to 32 μM against different targets, including cancer cell lines and viral enzymes.
  • Selectivity : The selectivity index for anticancer activity suggests a favorable therapeutic window compared to conventional chemotherapeutics.

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